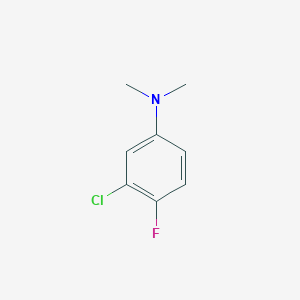

![molecular formula C30H39N5O8 B12461505 (2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid](/img/structure/B12461505.png)

(2S)-2-[(2S)-2-(2-{2-[(2S)-3-[4-(acetyloxy)phenyl]-2-aminopropanamido]acetamido}acetamido)-3-phenylpropanamido]-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Leu-encefalina acetilada en el extremo N-terminal es una forma modificada del péptido endógeno Leu-encefalina. La Leu-encefalina es un pentapéptido compuesto por cinco aminoácidos: tirosina, glicina, glicina, fenilalanina y leucina. Este compuesto actúa como agonista en los receptores opioides, principalmente en los receptores delta opioides. La acetilación del extremo N-terminal mejora la estabilidad y la biodisponibilidad del péptido, lo que lo convierte en un compuesto valioso para la investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Leu-encefalina acetilada en el extremo N-terminal implica el método de síntesis de péptidos en fase sólida. Este método permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso comienza con la unión del primer aminoácido a la resina, seguido de la adición gradual de aminoácidos protegidos. Después del ensamblaje de la cadena de péptidos, la acetilación del extremo N-terminal se logra tratando el péptido con anhídrido acético en presencia de una base como la piridina .

Métodos de producción industrial

La producción industrial de Leu-encefalina acetilada en el extremo N-terminal sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan para garantizar un alto rendimiento y pureza. El uso de cromatografía líquida de alto rendimiento (HPLC) es esencial para la purificación del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La Leu-encefalina acetilada en el extremo N-terminal experimenta diversas reacciones químicas, incluyendo:

Oxidación: El residuo de tirosina se puede oxidar para formar ditirosina.

Reducción: El péptido se puede reducir para romper los enlaces disulfuro si están presentes.

Sustitución: El grupo acetilo se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) u otros agentes reductores.

Sustitución: Cloruros de acilo u otros agentes acilantes.

Principales productos formados

Oxidación: Péptidos que contienen ditirosina.

Reducción: Péptidos reducidos con grupos tiol libres.

Sustitución: Péptidos con grupos N-terminales modificados.

Aplicaciones Científicas De Investigación

La Leu-encefalina acetilada en el extremo N-terminal tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificación de péptidos.

Biología: Investigada por su papel en la modulación del dolor y otros procesos fisiológicos a través de los receptores opioides.

Medicina: Explorada para posibles aplicaciones terapéuticas en el manejo del dolor y la neuroprotección.

Mecanismo De Acción

La Leu-encefalina acetilada en el extremo N-terminal ejerce sus efectos al unirse a los receptores opioides, principalmente a los receptores delta opioides. Tras la unión, activa la vía de señalización del receptor acoplado a proteína G, lo que lleva a la inhibición de la adenilato ciclasa y una disminución de los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la modulación de los canales iónicos y la liberación de neurotransmisores, produciendo en última instancia efectos analgésicos y otros efectos fisiológicos .

Comparación Con Compuestos Similares

Compuestos similares

Met-encefalina: Otro péptido opioide endógeno con una estructura similar pero que contiene metionina en lugar de leucina.

Dinorfinas: Una clase de péptidos opioides que se dirigen principalmente a los receptores kappa opioides.

Endorfinas: Péptidos endógenos que actúan sobre los receptores mu opioides.

Unicidad

La Leu-encefalina acetilada en el extremo N-terminal es única debido a su acetilación del extremo N-terminal, lo que mejora su estabilidad y biodisponibilidad en comparación con su contraparte no acetilada. Esta modificación la convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .

Propiedades

Fórmula molecular |

C30H39N5O8 |

|---|---|

Peso molecular |

597.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C30H39N5O8/c1-18(2)13-25(30(41)42)35-29(40)24(15-20-7-5-4-6-8-20)34-27(38)17-32-26(37)16-33-28(39)23(31)14-21-9-11-22(12-10-21)43-19(3)36/h4-12,18,23-25H,13-17,31H2,1-3H3,(H,32,37)(H,33,39)(H,34,38)(H,35,40)(H,41,42)/t23-,24-,25-/m0/s1 |

Clave InChI |

CUENDMDZGGRSFB-SDHOMARFSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OC(=O)C)N |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC(=O)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)

![Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12461433.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12461437.png)

![5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B12461445.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12461455.png)

![2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B12461458.png)

![N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12461472.png)

![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12461495.png)

![4-amino-2-phenyl-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B12461503.png)

![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12461504.png)

![Ethyl 1-{2-[4-(ethoxycarbonyl)piperidyl]-2-oxoacetyl}piperidine-4-carboxylate](/img/structure/B12461508.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461515.png)